3-hydroxy-2-methylquinolin-4(1H)-one synthesis and characterization
3-hydroxy-2-methylquinolin-4(1H)-one synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. 3-hydroxy-2-methylquinolin-4(1H)-one is a specific derivative of this class, holding potential for further functionalization and biological evaluation. This technical guide provides a comprehensive overview of a proposed synthetic pathway and the characterization methods for this compound. The synthesis is presented as a two-step process, commencing with the well-established Conrad-Limpach cyclization to form the 2-methylquinolin-4(1H)-one precursor, followed by a proposed regioselective hydroxylation at the C3 position. Detailed experimental protocols for the synthesis of the precursor and a generalized protocol for its characterization are provided. While experimentally determined spectral data for the final product is not widely available, this guide includes expected physicochemical properties and characterization data based on its structure and analysis of analogous compounds. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of use for research professionals.
Synthesis Methodology
The synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one can be efficiently approached via a two-step sequence. The initial step involves the synthesis of the key intermediate, 2-methylquinolin-4(1H)-one, through a thermal cyclization reaction. The subsequent step focuses on the regioselective introduction of a hydroxyl group at the C3 position.
Step 1: Synthesis of 2-methylquinolin-4(1H)-one (Precursor)
The formation of the quinolinone core is achieved via the Conrad-Limpach synthesis. This classic method involves the reaction of an aniline with a β-ketoester, in this case, ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, ethyl 3-anilinobut-2-enoate, which then undergoes a high-temperature thermal cyclization to yield the desired 4-hydroxy-2-methylquinoline, which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one.[1][2] High-boiling, inert solvents such as diphenyl ether are typically used to achieve the necessary temperatures for efficient ring closure.
Step 2: C3-Hydroxylation of 2-methylquinolin-4(1H)-one (Proposed Route)
Direct and selective C-H hydroxylation of N-heterocycles at the C3 position can be challenging. A plausible and effective strategy, based on modern synthetic methodologies for related heterocycles, involves the use of an electrophilic oxidizing agent.[3] One such approach is the reaction with meta-chloroperoxybenzoic acid (m-CPBA) on a dearomatized intermediate, which has been shown to achieve meta-hydroxylation on quinoline systems.[3] This method offers a promising route to introduce the hydroxyl group regioselectively at the C3 position of the 2-methylquinolin-4(1H)-one precursor.
The overall proposed synthetic pathway is illustrated below.
Experimental Protocols
Synthesis of 2-methylquinolin-4(1H)-one (Precursor)
Materials:
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Aniline (9.3 g, 0.1 mol)
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Ethyl acetoacetate (13.0 g, 0.1 mol)
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Diphenyl ether (50 mL)
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Petroleum ether
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Ethanol
Procedure:
-
A mixture of aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated at 110-140°C for 1 hour. Water and ethanol formed during the reaction are distilled off. The intermediate product, ethyl 3-anilinobut-2-enoate, is formed.
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The reaction mixture is then added slowly to 50 mL of diphenyl ether pre-heated to 250°C.
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The solution is maintained at 250°C for 30 minutes to effect cyclization.
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After cooling to room temperature, the reaction mixture is diluted with petroleum ether.
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The precipitated solid is collected by filtration, washed thoroughly with petroleum ether to remove the diphenyl ether solvent.
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The crude product is purified by recrystallization from ethanol to yield pure 2-methylquinolin-4(1H)-one.
Synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one (Proposed)
Materials:
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2-methylquinolin-4(1H)-one (1.59 g, 10 mmol)
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meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol)
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2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 2-methylquinolin-4(1H)-one (10 mmol) in the chosen solvent (e.g., TFE, 0.2 M).
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Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature, under constant stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 24 hours.[3]
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Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
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Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude solid by flash column chromatography on silica gel to isolate 3-hydroxy-2-methylquinolin-4(1H)-one.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. The general workflow for characterization is outlined below.
Experimental Protocol: Characterization
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Melting Point: Determined using a standard melting point apparatus. The sample should be a finely ground powder.
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¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher spectrometer. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
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Infrared (IR) Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Characteristic peak frequencies are reported in wavenumbers (cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to confirm the molecular formula by determining the accurate mass of the molecular ion ([M+H]⁺).
Data Presentation
Physicochemical and Spectroscopic Data for 2-methylquinolin-4(1H)-one (Precursor)
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | [5] |
| Appearance | Off-White to Beige Solid | [6] |
| Melting Point | 234-236 °C | [6] |
| ¹H NMR (DMSO-d₆) | δ 11.82 (s, 1H, NH), 8.12 (d, 1H), 7.65 (m, 2H), 7.48–7.31 (m, 5H, Ar-H), 5.97 (s, 1H, C3-H), 2.31 (s, 3H, CH₃) | (analog) |
| ¹³C NMR (DMSO-d₆) | δ 176.7, 150.7, 140.2, 131.8, 126.0, 124.8, 123.2, 118.4, 109.3, 19.4 | [7] (analog) |
| IR (KBr, cm⁻¹) | ~3200-2800 (N-H, C-H stretching), ~1640 (C=O stretching), ~1600, 1550 (C=C aromatic) | [5] |
| MS (EI, m/z) | 159 (M⁺), 130, 131 | [5] |
Note: NMR data is based on a closely related analog, 2-(o-tolyl)quinolin-4(1H)-one, and serves as an estimation.
Physicochemical and Expected Characterization Data for 3-hydroxy-2-methylquinolin-4(1H)-one
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [8][9] |
| Molecular Weight | 175.18 g/mol | [8][9] |
| Appearance | Solid (Predicted) | - |
| Melting Point | Experimental data not available in searched literature. | - |
| ¹H NMR (DMSO-d₆) | Expected: Singlet for CH₃ (~2.2-2.4 ppm), Aromatic protons (multiplets, ~7.2-8.2 ppm), Broad singlets for NH and OH (variable, downfield). The C3-H proton signal present in the precursor would be absent. | Predicted |
| ¹³C NMR (DMSO-d₆) | Expected: Signals for CH₃ (~15-20 ppm), Aromatic carbons (~115-140 ppm), C2 and C4 carbons shifted due to substituents, C3 signal would show a large downfield shift due to the hydroxyl group, Carbonyl (C=O) signal (~175 ppm). | Predicted |
| IR (KBr, cm⁻¹) | Expected: Broad O-H stretch (~3400-3200), N-H stretch (~3200-3000), C=O stretch (~1630-1650), C=C aromatic stretches (~1600, 1550). | Predicted |
| MS (ESI-HRMS) | Expected m/z for [M+H]⁺: C₁₀H₁₀NO₂⁺, Calculated: 176.0699 | Calculated |
Conclusion
This technical guide outlines a robust and feasible pathway for the synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one, a compound of interest for further chemical and biological exploration. By detailing the synthesis of the 2-methylquinolin-4(1H)-one precursor and proposing a modern method for its subsequent C3-hydroxylation, this document provides a strong foundation for researchers. The inclusion of detailed experimental protocols, characterization workflows, and organized data tables serves as a practical resource for laboratory work. While experimental characterization data for the final target molecule is sparse, the provided expected values based on established chemical principles offer valuable guidance for the analysis and confirmation of the synthetic product.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-HYDROXY-2-METHYLQUINOLINE CAS#: 5660-24-2 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 3-Hydroxy-2-methylquinolin-4(1H)-one | 34497-54-6 | JBA49754 [biosynth.com]
- 9. 3-hydroxy-2-methylquinolin-4(1H)-one [bioweb.supagro.inra.fr]
